

Spectroscopic Analysis of Methyl Octanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl Octanoate

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl octanoate**, a fatty acid methyl ester commonly found in various natural products and used as a flavoring and fragrance agent. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **methyl octanoate**. Detailed experimental protocols for acquiring this data are provided, along with a workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development to aid in the identification, characterization, and quality control of **methyl octanoate**.

Introduction

Methyl octanoate ($C_9H_{18}O_2$) is the methyl ester of octanoic acid.^{[1][2][3]} Its characterization is crucial for quality assessment in various industries. Spectroscopic techniques are fundamental for elucidating its molecular structure and confirming its identity. This guide presents an in-depth analysis of its 1H NMR, ^{13}C NMR, IR, and MS spectra.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **methyl octanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

The ^1H NMR spectrum of **methyl octanoate** provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.67	s	3H	-OCH ₃
2.30	t	2H	-CH ₂ -C=O
1.62	quint	2H	-CH ₂ -CH ₂ -C=O
1.29	m	8H	-(CH ₂) ₄ -
0.88	t	3H	-CH ₃

Data sourced from publicly available spectral databases.

The ^{13}C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
174.3	C=O
51.4	-OCH ₃
34.1	-CH ₂ -C=O
31.7	-(CH ₂) ₅ -
29.1	-(CH ₂) ₅ -
29.0	-(CH ₂) ₅ -
24.9	-CH ₂ -CH ₂ -C=O
22.6	-CH ₂ -CH ₃
14.0	-CH ₃

Data sourced from publicly available spectral databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl octanoate** shows characteristic absorption bands.[5]

Wavenumber (cm ⁻¹)	Intensity	Functional Group
2955, 2856	Strong	C-H stretch (alkane)
1743	Strong	C=O stretch (ester)
1437	Medium	C-H bend (alkane)
1170	Strong	C-O stretch (ester)

Data sourced from the NIST Chemistry WebBook.[1][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8] The electron ionization (EI) mass spectrum of **methyl octanoate** shows a molecular ion peak and several characteristic fragment ions.[1][2]

m/z	Relative Intensity	Assignment
158	Moderate	[M] ⁺ (Molecular Ion)
127	Low	[M - OCH ₃] ⁺
101	Low	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
87	High	[CH ₂ (CH ₂) ₃ C(O)OCH ₃] ⁺
74	Very High	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
59	Moderate	[COOCH ₃] ⁺

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)[\[9\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

- **Sample Quantity:** For ^1H NMR, dissolve 5-25 mg of **methyl octanoate** in approximately 0.6-0.7 mL of a deuterated solvent.[\[10\]](#)[\[11\]](#) For ^{13}C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ^{13}C isotope.[\[11\]](#)
- **Solvent Selection:** Use a deuterated solvent such as chloroform-d (CDCl_3), which will not produce a large solvent signal in the ^1H NMR spectrum.[\[10\]](#)[\[12\]](#)
- **Filtration:** To ensure a homogeneous magnetic field, filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[10\]](#)[\[13\]](#)[\[14\]](#) The final volume in the NMR tube should be approximately 4-5 cm in height.[\[13\]](#)
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm).[\[15\]](#)[\[16\]](#)
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.
- **Locking and Shimming:** Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[\[12\]](#)
- **^1H NMR Acquisition:**
 - Set the spectral width to approximately 15 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 200-220 ppm.
 - Use a pulse angle of 45-60 degrees.
 - Employ proton decoupling to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).[\[17\]](#)
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low sensitivity of the ¹³C nucleus.[\[18\]](#)
- Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired free induction decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol

- Salt Plates: Obtain two clean, dry salt plates (e.g., NaCl or KBr).[\[19\]](#)
- Sample Application: Place 1-2 drops of neat **methyl octanoate** onto the center of one salt plate.[\[19\]](#)[\[20\]](#)
- Sandwich Formation: Place the second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[\[19\]](#)[\[20\]](#)
- Background Spectrum: Run a background spectrum with the empty salt plates in the sample holder to subtract any atmospheric or instrumental interferences.
- Sample Spectrum: Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.[\[19\]](#)[\[20\]](#)
- Scan: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

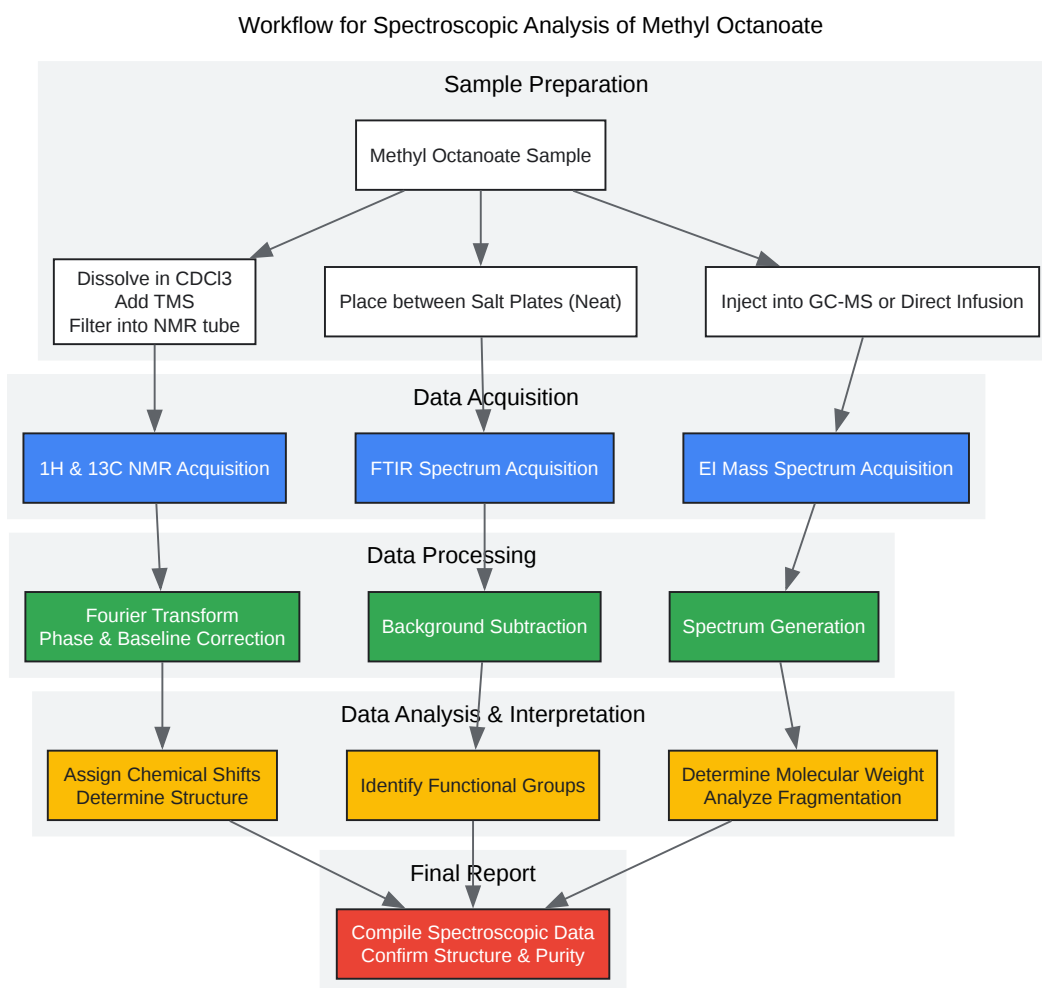
- Cleaning: After analysis, clean the salt plates with a dry solvent like acetone and store them in a desiccator.[19][20]

Mass Spectrometry Protocol (Electron Ionization)

- Direct Infusion/GC Inlet: For a volatile liquid like **methyl octanoate**, the sample can be introduced into the ion source via a gas chromatograph (GC-MS) for separation and analysis, or through direct infusion.[21]
- Volatilization: The sample is vaporized in the heated inlet or at the end of the GC column.[22]
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[8]
- Detection: The separated ions are detected, and their abundance is recorded.[8]
- Instrument Tuning: Before analysis, the instrument should be tuned and calibrated using a known standard to ensure accurate mass assignment.[23]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **methyl octanoate**.



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Caption: Spectroscopic analysis workflow.

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